Cas no 6519-66-0 (ethyl 2-amino-3-(1H-indol-3-yl)propanoate)

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate is a synthetic derivative of tryptophan, featuring an ethyl ester group at the carboxyl terminus. This modification enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and biochemical research. The compound retains the indole moiety, which is critical for interactions with biological targets, particularly in the synthesis of tryptophan-based peptides or heterocyclic compounds. Its esterified form improves stability and facilitates further chemical modifications, such as amidation or reduction. This product is particularly valuable in medicinal chemistry for developing analogs with potential bioactivity, including CNS-targeting agents or enzyme inhibitors. High purity and consistent quality ensure reliable performance in experimental applications.
ethyl 2-amino-3-(1H-indol-3-yl)propanoate structure
6519-66-0 structure
Product Name:ethyl 2-amino-3-(1H-indol-3-yl)propanoate
CAS No:6519-66-0
MF:C13H16N2O2
MW:232.278343200684
CID:510941
PubChem ID:134520
Update Time:2026-04-29

ethyl 2-amino-3-(1H-indol-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Tryptophan, ethyl ester
    • DL-Tryptophan, ethyl ester
    • ethyl 2-amino-3-(1H-indol-3-yl)propanoate

Computed Properties

  • Exact Mass: 232.12128

Experimental Properties

  • PSA: 68.11

ethyl 2-amino-3-(1H-indol-3-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1695322-0.1g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
0.1g
$376.0 2023-09-20
Enamine
EN300-1695322-0.25g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
0.25g
$393.0 2023-09-20
Enamine
EN300-1695322-0.5g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
0.5g
$410.0 2023-09-20
Enamine
EN300-1695322-1.0g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
1g
$156.0 2023-06-04
Enamine
EN300-1695322-2.5g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
2.5g
$838.0 2023-09-20
Enamine
EN300-1695322-5.0g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
5g
$452.0 2023-06-04
Enamine
EN300-1695322-10.0g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
10g
$671.0 2023-06-04
Enamine
EN300-1695322-0.05g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
0.05g
$359.0 2023-09-20
Enamine
EN300-1695322-1g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
1g
$428.0 2023-09-20
Enamine
EN300-1695322-5g
ethyl 2-amino-3-(1H-indol-3-yl)propanoate
6519-66-0
5g
$1240.0 2023-09-20

Additional information on ethyl 2-amino-3-(1H-indol-3-yl)propanoate

Ethyl 2-Amino-3-(1H-Indol-3-Yl)Propanoate: A Comprehensive Overview

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, with the CAS number 6519-66-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole ring and an amino group, making it a potential candidate for various applications in drug discovery and development.

The indole moiety in ethyl 2-amino-3-(1H-indol-3-yl)propanoate is a key feature that contributes to its biological activity. Indole-containing compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Recent studies have highlighted the potential of this compound in targeting specific pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

One of the most promising aspects of ethyl 2-amino-3-(1H-indol-3-yl)propanoate is its ability to modulate cellular signaling pathways. Research has shown that this compound can interact with key enzymes and receptors, leading to a reduction in oxidative stress and inflammation. These findings suggest that it could be a valuable addition to the arsenal of compounds being explored for therapeutic interventions.

In terms of synthesis, ethyl 2-amino-3-(1H-indol-3-yl)propanoate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic route depends on the starting materials and the desired purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound.

The pharmacokinetic properties of ethyl 2-amino-3-(1H-indol-3-yl)propanoate are another area of active research. Studies have shown that this compound exhibits good bioavailability and stability in biological systems, which are essential traits for any potential drug candidate. Additionally, its ability to cross the blood-brain barrier makes it particularly interesting for neurological applications.

Despite its promising properties, further research is needed to fully understand the mechanisms of action and safety profile of ethyl 2-amino-3-(1H-indol-3-yl)propanoate. Preclinical studies are currently underway to evaluate its efficacy in animal models of various diseases, with encouraging results so far.

In conclusion, ethyl 2-amino-3-(1H-indol-3-Yl)propanoate (CAS No: 6519-66) is a compound with immense potential in the field of medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a promising candidate for future drug development efforts.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk